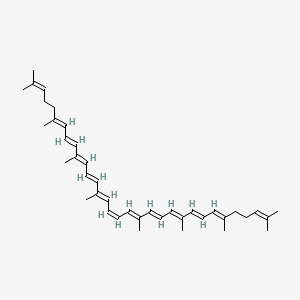

(15Z)-lycopene

Description

Contextualization of Lycopene (B16060) Isomers in Carotenoid Science

Lycopene, a bright red carotenoid pigment, is a prominent phytochemical found in red fruits and vegetables, most notably tomatoes. ontosight.ai In the broad field of carotenoid science, lycopene is distinguished by its acyclic structure, consisting of a long chain of 11 conjugated double bonds. ontosight.airesearchgate.net This chemical structure is responsible for its characteristic color and its antioxidant properties. ontosight.ai

Carotenoids can exist in various geometric forms known as isomers. The arrangement of the carbon-carbon double bonds in the polyene chain determines whether the isomer is in the trans or cis configuration. In nature, particularly in fresh tomatoes and tomato-based products, lycopene is predominantly found in the thermodynamically stable all-trans form, which can account for 79% to 91% of the total lycopene content. tandfonline.comnih.gov However, a variety of cis-isomers, including 5-cis-, 9-cis-, 13-cis-, and 15-cis-lycopene, also exist. researchgate.netresearchgate.net The conversion from the all-trans form to cis-isomers, a process known as isomerization, can be induced by factors such as heat, light, and changes in pH. researchgate.netmdpi.com This is particularly relevant during food processing, where thermal treatments can increase the proportion of cis-isomers. researchgate.nettandfonline.com

A striking contrast is observed between the isomeric profile of lycopene in dietary sources and that found within the human body. While dietary intake is rich in all-trans-lycopene, human plasma and tissues predominantly contain cis-isomers. tandfonline.comnih.govbohrium.com In fact, cis-isomers can constitute over 50% of the total lycopene in human serum and up to 90% in certain tissues like the prostate. nih.govtandfonline.com This discrepancy has led to the hypothesis that cis-isomers, including (15Z)-lycopene, are either more readily absorbed or are isomerized from the all-trans form during or after digestion. tandfonline.combohrium.com

Significance of (15Z)-Lycopene in Biochemical and Biological Systems

The prevalence of cis-isomers of lycopene in the human body suggests they possess significant biochemical and biological importance. Research indicates that cis-isomers, including by extension (15Z)-lycopene, exhibit greater bioavailability compared to their all-trans counterpart. tandfonline.comtandfonline.com Several factors are thought to contribute to this enhanced absorption, such as the shorter molecular length of cis-isomers, their increased solubility in mixed micelles in the gut, and a reduced tendency to aggregate. nih.govbohrium.com In vitro studies have suggested that cis-isomers are more soluble in bile acid micelles and may be preferentially incorporated into chylomicrons, the lipoprotein particles that transport dietary lipids from the intestines to the rest of the body. nih.gov

The distinct three-dimensional structure of cis-isomers could also influence their biological functions. tandfonline.com While much of the early research on lycopene's health benefits focused on its antioxidant capabilities, attributing its protective effects to the quenching of singlet oxygen and scavenging of free radicals, there is growing interest in the specific roles of individual isomers. nih.govresearchgate.net Studies have suggested that the bioactivity of cis-lycopene isomers may differ from that of the all-trans form. tandfonline.com For instance, research has shown that lycopene with a higher proportion of Z-isomers exhibits enhanced antioxidant and anticancer activity in vitro. nih.gov The different spatial arrangements of cis-isomers may affect their interaction with biological membranes, cells, and other molecules, potentially leading to unique biological activities. tandfonline.com

Overview of Research Trajectories for (15Z)-Lycopene

Current research on (15Z)-lycopene and other cis-isomers of lycopene is following several key trajectories. A primary area of investigation is the process of isomerization itself. Scientists are exploring various thermal and non-thermal methods to induce the conversion of all-trans-lycopene to its cis-isomers to enhance its bioavailability in food products. tandfonline.com This includes studying the effects of different food matrices and the presence of catalysts that can promote Z-isomerization. mdpi.com

Another significant research focus is the comparative bioavailability of different lycopene isomers. Clinical trials and animal studies are designed to quantify the absorption rates of various isomers from different food sources. For example, a study comparing lycopene from tangerine tomatoes (rich in cis-isomers) to that from red tomatoes (rich in all-trans-lycopene) found a marked increase in bioavailability from the tangerine variety. nih.gov

Data Tables

Table 1: Comparison of Lycopene Isomer Distribution in Food Sources vs. Human Tissues

| Source | Predominant Isomer | Percentage of Total Lycopene |

| Fresh Tomatoes | all-trans-lycopene | ~90% nih.gov |

| Processed Tomato Products | all-trans-lycopene | 79-91% nih.gov |

| Human Serum | cis-isomers | 58-73% nih.gov |

| Human Prostate Tissue | cis-isomers | 79-88% nih.gov |

Table 2: Research Findings on the Bioavailability and Bioactivity of Lycopene Isomers

| Research Area | Key Finding | Reference |

| Bioavailability | cis-isomers are suggested to be more bioavailable than all-trans-lycopene due to factors like better solubility in micelles. | nih.govbohrium.com |

| Bioavailability | Lycopene from tangerine tomatoes (94% cis) was 8.5-fold more bioavailable than from red tomato juice (10% cis). | nih.gov |

| Bioactivity | Lycopene with a higher Z-isomer content (55%) showed stronger antioxidant activity in DPPH and ABTS assays. | nih.gov |

| Bioactivity | Lycopene with a higher Z-isomer ratio demonstrated a greater inhibitory effect on the survival of human hepatocellular carcinoma cells (HepG2). | nih.gov |

| Isomerization | Thermal processing of food can increase the proportion of cis-isomers of lycopene. | researchgate.nettandfonline.com |

Properties

CAS No. |

59092-07-8 |

|---|---|

Molecular Formula |

C40H56 |

Molecular Weight |

536.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16Z,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11-,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

InChI Key |

OAIJSZIZWZSQBC-XKKDEUFYSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isomeric Profiles of 15z Lycopene in Biological Matrices

Presence of (15Z)-Lycopene in Plant Species

The investigation into the carotenoid profiles of various plants has confirmed the presence of (15Z)-lycopene in several species, although its distribution is not uniform.

Research has identified (15Z)-lycopene as a naturally occurring isomer in specific fruits, distinguishing their carotenoid profile from that of more common sources like tomatoes.

Psidium guajava (Guava): Studies on the carotenoid composition of Brazilian red guavas (Psidium guajava L.) have successfully isolated and identified sixteen different carotenoids from the fruit's flesh. researchgate.netacs.orgresearchgate.net Among these are several isomers of lycopene (B16060), including (15Z)-lycopene. researchgate.netnih.govnih.gov More detailed analysis of fully ripe pink guava ('Criolla' variety) has quantified the concentration of (15Z)-lycopene, particularly in the pulp, highlighting it as a notable source of this specific isomer. tandfonline.com

Rosa species (Rosehip): Rosehips are recognized as a significant source of lycopene, with concentrations in some species, like Rosa mosqueta, reportedly higher than those in tomatoes. researchgate.nettandfonline.com Analysis of various species, including Rosa rugosa and Rosa canina, has confirmed the presence of several Z-lycopene isomers. nih.govtandfonline.com However, studies have primarily identified (5Z)-, (9Z)-, and (13Z)-lycopene as the main Z-isomers. nih.gov Current research does not indicate that (15Z)-lycopene is a significant or commonly reported isomer in the carotenoid profile of Rosa species. nih.govtandfonline.com

Table 1: Distribution of (15Z)-Lycopene in Select Plant Sources This table is interactive. You can sort and filter the data.

| Plant Species | Common Name | Presence of (15Z)-Lycopene | Specific Tissue | Quantitative Data (Dry Weight) | Citations |

|---|---|---|---|---|---|

| Psidium guajava | Red Guava | Identified | Flesh, Pulp | 291.4 µg/g (pulp) | researchgate.net, researchgate.net, tandfonline.com |

| Momordica cochinchinensis | Gac Fruit | Present, increases with processing | Aril | Low in fresh aril | researchgate.net |

| Rosa species | Rosehip | Not reported as a major isomer | Fruit | - | nih.gov, tandfonline.com |

In most natural sources, (15Z)-lycopene represents a minor fraction of the total lycopene content, with the all-E isomer being dominant. researchgate.net For instance, in fresh tomatoes, all-E-lycopene can account for 94-96% of the total. fao.org However, the proportion of Z-isomers, including (15Z)-lycopene, can increase significantly upon thermal processing. In various tomato-based foodstuffs, the combined proportion of (13Z)-lycopene and (15Z)-lycopene has been found to range from less than 1% to 7% of the total lycopene. researchgate.net Some analyses of tomato oleoresin show the presence of various Z-isomers, including 15Z-lycopene, in percentages that can vary from 1% to 22% of the total lycopene profile.

Table 2: Proportion of Lycopene Isomers in Different Sources This table is interactive. You can sort and filter the data.

| Source | Isomer | Proportion of Total Lycopene | Citations |

|---|---|---|---|

| Fresh Gac Aril | (all-E)-lycopene | ~93.6% | researchgate.net |

| Tomato-based Foodstuffs | (13Z)-lycopene & (15Z)-lycopene (combined) | <1% - 7% | researchgate.net |

| Fresh Tomatoes | (all-E)-lycopene | 94% - 96% | fao.org |

| Tomato Oleoresin | Total Z-isomers (including 15Z) | 1% - 22% |

Detection of (15Z)-Lycopene in Microbial Systems

Microorganisms, including the fungus Blakeslea trispora and various microalgae, are utilized for the industrial production of carotenoids like lycopene. acs.orgnih.gov The biosynthetic pathway in these organisms, however, is geared towards producing specific isomers. In bacteria, the carotenoid biosynthesis pathway typically results in the formation of all-trans-lycopene. nih.gov

In fungi such as Blakeslea trispora, which is used for commercial lycopene production, the product is predominantly all-trans-lycopene, constituting at least 90-95% of the final yield. fao.org The remaining fraction consists of other carotenoids and minor lycopene isomers, primarily identified as 13-cis-lycopene (B82249). fao.org The accumulation or significant detection of (15Z)-lycopene as a product of fermentation in these microbial systems has not been reported in the scientific literature. acs.orgfao.orgbund.de While the precursor (15Z)-phytoene is formed during carotenoid biosynthesis in fungi, subsequent enzymatic steps involving desaturation and isomerization lead to other forms, not to the accumulation of (15Z)-lycopene. rsc.org

Biosynthesis and Metabolic Transformations of 15z Lycopene

Enzymatic Pathways Leading to Lycopene (B16060) Precursors

The journey to lycopene begins with the synthesis of its fundamental C40 backbone. This process starts with the formation of the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These units are then systematically assembled into a C20 molecule, which serves as the immediate precursor for the first carotenoid.

The construction of the C40 carotenoid skeleton is dependent on the C20 intermediate, geranylgeranyl diphosphate (GGPP). rsc.org The synthesis of this crucial precursor is catalyzed by a class of enzymes known as prenyltransferases or isoprenoid diphosphate synthases. Specifically, GGPP synthase (GGPPS) facilitates the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. aocs.orgbiorxiv.org

This process involves the formation of intermediate-length chains:

Geranyl diphosphate (GDP): A C10 molecule formed from one DMAPP and one IPP.

Farnesyl diphosphate (FDP): A C15 molecule formed by the addition of another IPP to GDP. rsc.org

Geranylgeranyl diphosphate (GGPP): The final C20 product, formed by the addition of a third IPP molecule to FDP. rsc.org

GGPP is a critical metabolic branch point, as it is also the precursor for other essential plastidial isoprenoids like chlorophylls, tocopherols (B72186) (Vitamin E), gibberellins, and plastoquinone. aocs.orgbiorxiv.org In tomato, for instance, several GGPPS isoforms have been identified, with specific isoforms like SlGGPPS1, 2, and 3 being located in plastids to supply the GGPP for carotenoid synthesis. biorxiv.org

The first reaction committed to the carotenoid biosynthetic pathway is the head-to-head condensation of two C20 GGPP molecules to form the C40 hydrocarbon, phytoene (B131915). frontiersin.orgfrontiersin.org This reaction is catalyzed by the enzyme phytoene synthase (PSY). frontiersin.orgcore.ac.uk The product of this enzymatic reaction in most carotenogenic organisms, including plants and some bacteria, is predominantly the (15Z)-isomer of phytoene. rsc.orgcore.ac.ukpsu.edu This central cis-double bond is a defining characteristic of the initial substrate for the subsequent desaturation steps in these organisms. psu.edu

The formation of phytoene is a two-step process that proceeds via the cyclopropyl (B3062369) intermediate, prephytoene diphosphate (PPDP). rsc.org The enzyme itself is a key regulatory point in the pathway, and its activity often determines the total flux of metabolites into carotenoid synthesis. frontiersin.orgcore.ac.uk While plants utilize the enzyme PSY, bacteria and fungi employ a different but functionally equivalent enzyme, CrtB, which also produces (15Z)-phytoene in some species. rsc.orgfrontiersin.org

Carotenoid Desaturase Activities in Lycopene Synthesis

The colorless (15Z)-phytoene molecule, with only three conjugated double bonds, is transformed into the brightly colored lycopene through a series of desaturation reactions. wikipedia.org These reactions introduce additional conjugated double bonds, which form the chromophore responsible for the pigment's characteristic color. The enzymatic systems responsible for this transformation differ significantly between plants and bacteria.

In plants and cyanobacteria, the desaturation of phytoene is a multi-enzyme process. The first enzyme in this sequence is phytoene desaturase (PDS). aocs.orgoup.com PDS is a key enzyme that catalyzes two symmetrical dehydrogenation reactions, introducing two new double bonds into the phytoene molecule. frontiersin.org This process converts (15Z)-phytoene into 9,15,9′-tri-cis-ζ-carotene via the intermediate phytofluene. core.ac.ukfrontiersin.org PDS is known to be the target of several bleaching herbicides, such as norflurazon, which inhibit the enzyme and lead to the accumulation of phytoene. frontiersin.orgcore.ac.uk The loss of PDS function results in an albino and dwarf phenotype in plants, highlighting its critical role in both carotenoid and gibberellin biosynthesis. mdpi.com

Following the action of PDS and a subsequent isomerization step by ζ-carotene isomerase (Z-ISO), the second desaturase enzyme, ζ-carotene desaturase (ZDS), continues the process. frontiersin.orgfrontiersin.org ZDS catalyzes the final two desaturation steps, converting ζ-carotene into lycopene. oup.comashs.org Specifically, it transforms 9,9′-di-cis-ζ-carotene into the poly-cis isomer of lycopene, known as prolycopene (B1248880) (7,9,7′,9′-tetra-Z-lycopene), via the intermediate neurosporene. oup.comfrontiersin.orguniprot.org Like PDS, ZDS is essential for the pathway, and mutations in the ZDS gene lead to the accumulation of ζ-carotene and prevent the formation of downstream carotenoids. frontiersin.orgffhdj.com

Table 1: Key Enzymes in the Plant Pathway from Phytoene to Lycopene

| Enzyme | Gene | Substrate | Product(s) | Function |

|---|---|---|---|---|

| Phytoene Synthase (PSY) | PSY | Geranylgeranyl diphosphate (GGPP) | (15Z)-Phytoene | Catalyzes the first committed step in carotenoid biosynthesis. frontiersin.orgcore.ac.uk |

| Phytoene Desaturase (PDS) | PDS | (15Z)-Phytoene | Phytofluene, 9,15,9′-tri-cis-ζ-carotene | Introduces the first two double bonds in the desaturation sequence. frontiersin.orgfrontiersin.org |

| ζ-Carotene Isomerase (Z-ISO) | ZISO | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | Isomerizes the central 15-cis bond to a trans configuration. frontiersin.org |

| ζ-Carotene Desaturase (ZDS) | ZDS | 9,9′-di-cis-ζ-carotene | Neurosporene, Prolycopene | Introduces the final two double bonds to form a lycopene isomer. oup.comfrontiersin.org |

| Carotenoid Isomerase (CRTISO) | CRTISO | Prolycopene | all-trans-Lycopene | Converts the poly-cis lycopene into the all-trans form. frontiersin.orgffhdj.com |

In contrast to the multi-step, multi-enzyme desaturation and isomerization pathway found in plants, many bacteria and fungi utilize a single enzyme, CrtI, to convert phytoene to lycopene. aocs.orgfrontiersin.org This bacterial phytoene desaturase is a flavoprotein that can catalyze all four desaturation reactions required to transform (15Z)-phytoene directly into all-trans-lycopene. researchgate.netd-nb.info

Table 2: Comparison of Plant vs. Bacterial Desaturation Pathways

| Feature | Plant Pathway | Bacterial Pathway (CrtI) |

|---|---|---|

| Enzymes Required | 4 (PDS, Z-ISO, ZDS, CRTISO) | 1 (CrtI) |

| Key Intermediates | Phytofluene, ζ-Carotene, Neurosporene, Prolycopene | Substrate is directly converted |

| Product Isomer | Initially Prolycopene (poly-cis), then all-trans-Lycopene | all-trans-Lycopene |

| Genetic Engineering | More complex, requires multiple genes. | Simpler, often requires only the CrtI gene (plus PSY/CrtB). goldenrice.org |

Isomerization Events During Lycopene Biosynthesis

The geometric configuration of lycopene is a critical determinant of its physical and chemical properties. While the all-trans isomer is the most stable and predominant form found in nature, the biosynthesis of lycopene involves key isomerization steps that convert cis-isomers, including (15Z)-lycopene, into the all-trans form.

Carotenoid Isomerase (CRTISO)-Mediated Cis-Trans Isomerization

In plants and cyanobacteria, the biosynthesis of lycopene proceeds through a series of desaturation reactions that result in the formation of poly-cis-lycopene, specifically 7,9,9′,7′-tetra-cis-lycopene (prolycopene). nih.gov The enzyme responsible for converting these cis-isomers into the biologically essential all-trans-lycopene is Carotenoid Isomerase (CRTISO). nih.govresearchgate.net CRTISO, a flavoprotein, catalyzes the cis-to-trans isomerization of the double bonds within the lycopene molecule. nih.gov This enzymatic action is fundamental for the subsequent cyclization of all-trans-lycopene to form α- and β-carotene. nih.gov The significance of CRTISO is highlighted by the tangerine mutant of tomato, which, due to a mutation in the CRTISO gene, accumulates prolycopene. nih.gov While CRTISO is known to act on various cis-bonds, the specific isomerization of the central C15-C15' double bond is also a critical step in producing the final all-trans configuration. nih.gov

Default Biosynthetic Pathways in Plants vs. Microorganisms

The biosynthetic routes to lycopene diverge significantly between plants and microorganisms. In plants and cyanobacteria, the pathway involves a series of enzymes: phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and ζ-carotene isomerase (Z-ISO), which collectively produce poly-cis-carotenoids. aocs.orgacs.org CRTISO then isomerizes these products to all-trans-lycopene. nih.govaocs.org

In contrast, most bacteria and fungi utilize a more direct pathway where a single enzyme, the bacterial phytoene desaturase (CrtI), catalyzes the four desaturation steps required to convert phytoene directly into all-trans-lycopene. aocs.orgfrontiersin.org This bacterial enzyme can also mediate a single cis-to-trans isomerization at the central C15-C15′ double bond, bypassing the need for a separate isomerase like CRTISO for this specific conversion. nih.gov This fundamental difference in the enzymatic machinery leads to the direct synthesis of all-trans-lycopene in microorganisms, whereas plants rely on a multi-step process involving cis-intermediates and subsequent isomerization. frontiersin.org

Enzymatic Cleavage and Apopolycopenoid Formation in vitro and in Animal Models

Once synthesized or ingested, lycopene can undergo enzymatic cleavage, leading to the formation of a variety of smaller molecules known as apolycopenoids. These metabolites may possess their own distinct biological activities.

Role of Carotenoid Cleavage Dioxygenases (e.g., BCO2) in Lycopene Metabolism in Animal Systems

In mammals, the metabolism of carotenoids is primarily carried out by two key enzymes: β-carotene 15,15′-oxygenase (BCO1) and β-carotene 9′,10′-oxygenase (BCO2). nih.govmdpi.com While BCO1 preferentially cleaves provitamin A carotenoids, BCO2 exhibits broader substrate specificity and is the primary enzyme responsible for the cleavage of non-provitamin A carotenoids like lycopene. nih.govaacrjournals.orgnih.gov

BCO2, a mitochondrial enzyme, catalyzes the asymmetric, or excentric, cleavage of carotenoids at the 9',10' double bond. nih.govaacrjournals.orguniprot.org Notably, studies with recombinant ferret BCO2 have shown that it effectively cleaves cis-isomers of lycopene, but not all-trans-lycopene. nih.gov This suggests that the isomeric form of lycopene can significantly influence its metabolic fate. The cleavage of lycopene by BCO2 results in the formation of apo-10'-lycopenoids. nih.govaacrjournals.org The expression of the BCO2 gene is found in various tissues, including the liver, intestine, and prostate. nih.govaacrjournals.org

Identification of Lycopene Oxidative Metabolites in Biological Systems

The identification of lycopene metabolites in biological systems is an ongoing area of research. Both enzymatic and non-enzymatic oxidative processes can lead to a diverse array of cleavage products.

In vitro studies using various oxidizing systems have identified numerous potential oxidative metabolites of lycopene. These include a range of apo-lycopenals and apo-lycopenones. nih.gov For instance, oxidation of lycopene with potassium permanganate (B83412) produced several apo-lycopenals, including apo-10'-lycopenal, which is a predicted product of enzymatic cleavage. nih.gov Other identified products from in vitro oxidation include acyclo-retinal, apo-14′-lycopenal, apo-12′-lycopenal, apo-8′-lycopenal, and apo-6′-lycopenal. nih.gov

In vivo, the detection of these metabolites has been more challenging. However, some lycopene oxidative products have been identified in human plasma and tissues. nih.gov For example, 2,6-cyclolycopene-1,5-diol A and B have been found in human serum, prostate, lung, and colon. nih.gov More recently, a series of apo-lycopenals, including apo-10'-lycopenal, were identified in human plasma, although their origin from enzymatic or chemical oxidation remains to be definitively established. nih.gov Additionally, a lycopene 1,2-epoxide has been identified as a candidate oxidative metabolite in human plasma following lycopene intake. mdpi.com The biological activities of these various metabolites, such as apo-13-lycopenone and apo-15-lycopenal, have been investigated, with some showing potential to act as antagonists of the retinoic acid receptor (RAR). nih.govnih.gov

Isomerization Pathways and Mechanistic Studies of 15z Lycopene

Thermal Isomerization Mechanisms

Thermal processing is a common method that induces the isomerization of (all-E)-lycopene to its various Z-isomers, including (15Z)-lycopene. spkx.net.cn This conversion is a key factor in the changes observed in the nutritional profile of processed tomato products.

Heat-Induced E/Z Isomerization of (all-E)-Lycopene to (15Z)-Lycopene

Heating (all-E)-lycopene provides the necessary activation energy to overcome the rotational barrier of the carbon-carbon double bonds, leading to the formation of Z-isomers. nii.ac.jp The (15Z)-isomer is one of the potential products of this thermal process. cabidigitallibrary.org While isomers such as (5Z), (9Z), and (13Z) are often more predominantly formed, the (15Z)-isomer is also generated, albeit sometimes in smaller quantities. tandfonline.comnii.ac.jp The formation of (15Z)-lycopene is influenced by its relative thermodynamic stability and the activation energy required for its formation from the (all-E) configuration. nii.ac.jpcabidigitallibrary.org Studies have shown that while (15Z)-lycopene has a lower activation energy for isomerization from the (all-E) form compared to (9Z)- and (13Z)-isomers, its lower storage stability due to higher potential energy can limit its accumulation. nii.ac.jp

Fine red crystalline powder of (15Z)-lycopene has been successfully isolated from thermally isomerized (all-E)-lycopene derived from tomatoes, confirming its formation through heating. cabidigitallibrary.org The isolation process involved a series of chromatographic techniques to separate it from other isomers. cabidigitallibrary.org

Influence of Heating Conditions and Matrix on Isomerization Kinetics

The kinetics of lycopene (B16060) isomerization are significantly affected by the heating temperature, duration, and the surrounding matrix, such as the type of solvent or food system. spkx.net.cnresearchgate.net

Heating Conditions: Increasing the heating temperature and time generally promotes the isomerization of (all-E)-lycopene. spkx.net.cn However, excessive heat can also lead to the degradation of lycopene isomers. cabidigitallibrary.org The degradation of lycopene in a simulated food system was found to follow first-order kinetics, with the rate constant increasing with temperature. cabidigitallibrary.org For instance, degradation rate constants were determined to be 2.4×10⁻³, 4.3×10⁻³, 1.52×10⁻², and 3.32×10⁻² min⁻¹ at 100, 115, 130, and 145°C, respectively. cabidigitallibrary.org

Matrix Effects: The food matrix plays a crucial role in the thermal isomerization of lycopene. spkx.net.cn The presence of oil, for example, can significantly enhance the formation of Z-isomers during heating. nii.ac.jpjst.go.jp Heating tomato puree with added olive oil increased the production of Z-isomers. nii.ac.jpresearchgate.net In one study, heating tomato puree at 120°C for one hour without oil resulted in no isomerization, but adding more than 1% olive oil significantly promoted the process. jst.go.jpresearchgate.net The type of oil also matters, with sesame oil showing a particularly strong promoting effect on thermal Z-isomerization. nii.ac.jpresearchgate.net The isomerization is also influenced by the solvent used during heating, with different solvents leading to varying proportions of Z-isomers. acs.org

Microwave heating has also been shown to be an effective method for inducing Z-isomerization, in some cases being more efficient than conventional heating. jst.go.jpmdpi.com

Interactive Data Table: Effect of Heating on Lycopene Isomerization

| Treatment | (all-E)-Lycopene (%) | Total (Z)-Lycopene (%) | (5Z)-Lycopene (%) | Reference |

| Fresh Tomatoes | 75.4 | - | 9.4 | ebi.ac.uk |

| Oven-baked Tomatoes (160°C, 20 min) | 52.5 | - | 17.9 | ebi.ac.uk |

| Tomato Oleoresin (Oil-bath heating, 140°C, 5 min) | - | 50.8 | - | jst.go.jp |

| Tomato Oleoresin (Microwave heating, 500W, 4 min, temp reached 136.7°C) | - | 65.9 | - | jst.go.jp |

Photo-Induced Isomerization Processes

Exposure to light is another significant factor that can lead to the E/Z isomerization of lycopene. This process can occur with or without the presence of a photosensitizer.

Photosensitized E/Z Isomerization

Photosensitizers can absorb light energy and transfer it to (all-E)-lycopene, promoting its conversion to Z-isomers. acs.orgnih.govacs.org This method has been shown to be more effective than thermal isomerization in some cases. acs.org When (all-E)-lycopene is irradiated in the presence of sensitizers like erythrosine or rose bengal, a significant increase in the proportion of Z-isomers is observed. jst.go.jpacs.orgnih.govacs.org For example, irradiating (all-E)-lycopene in acetone (B3395972) for 60 minutes with sensitizers resulted in 46.4–57.4% Z-isomers. ebi.ac.ukacs.orgnih.gov The use of erythrosine in hexane (B92381) under light irradiation (480–600 nm) for 60 minutes achieved an isomerization efficiency of 80.4%. ebi.ac.uknih.govacs.org This process predominantly generates the thermodynamically stable (5Z)-lycopene, whereas direct irradiation without a sensitizer (B1316253) tends to produce kinetically favored isomers like (9Z)- and (13Z)-lycopene. acs.orgnih.govacs.org

Interactive Data Table: Photosensitized Isomerization of (all-E)-Lycopene in Acetone

| Sensitizer | Total Z-Isomer Ratio (%) | Reference |

| None | 7.7 | jst.go.jp |

| Rose Bengal | 46.4 | jst.go.jp |

| Erythrosine | 47.7 | jst.go.jp |

| Methylene (B1212753) Blue | 57.4 | acs.org |

| Chlorophyll a | 51.3 | acs.org |

Role of Light Exposure in Isomeric Interconversions

Direct exposure to light, even without a sensitizer, can induce the isomerization of lycopene. jst.go.jp Light irradiation can cause both E-to-Z and Z-to-E isomerization. jst.go.jp Studies have shown that light exposure can lead to the formation of (5Z)-lycopene. ebi.ac.uknih.gov For instance, irradiating tomato extracts with a halogen lamp, which mimics daylight, preferentially formed (5Z)-lycopene. nih.govacs.org However, light can also cause the degradation of cis-isomers. researchgate.netmdpi.comresearchgate.net While total and (all-E)-lycopene may not change significantly with light exposure under certain conditions, a significant loss of cis-isomers can be observed. researchgate.net The stability of different isomers in the triplet state, induced by light, varies, with (all-E)- and (5Z)-lycopene being more stable than (9Z)- and (13Z)-isomers. acs.org

Chemical Isomerization Strategies

Besides heat and light, chemical methods can also be employed to induce the isomerization of lycopene. One notable strategy involves the use of catalysts. Iodine-catalyzed isomerization has been reported, although iodine is not edible, and the reaction likely proceeds through a radical mechanism. acs.org

A more recent and efficient method involves heterogeneous catalytic E/Z isomerization using an iodine-doped titanium dioxide (I-TiO₂) catalyst. researchgate.net This method has been shown to achieve a total Z-ratio of lycopene exceeding 78% after refluxing for 2 hours at 75°C in ethyl acetate (B1210297). researchgate.net Such catalytic approaches offer a promising avenue for the controlled and efficient production of Z-isomers of lycopene for various applications.

Catalyst-Mediated Isomerization (e.g., Iodine, Iron(III) Chloride, TiO2 Nanoparticles, DCA)

The conversion of (all-E)-lycopene to its Z-isomers can be significantly accelerated through the use of catalysts. These methods are often more efficient than thermal isomerization alone and can be tailored to produce a higher yield of Z-isomers. mdpi.com

Iodine: Iodine has been traditionally used to catalyze the E/Z isomerization of carotenoids. mdpi.com The mechanism is believed to involve a reversible addition of an iodine radical to the polyene chain, which lowers the energy barrier for rotation around the double bond, facilitating the conversion from E to Z forms. acs.org While effective, its application in food products is limited as it is inedible. acs.org

Iron(III) Chloride (FeCl₃): As a Lewis acid, iron(III) chloride can effectively catalyze the isomerization of lycopene. mdpi.com Studies have shown that using iron(III) chloride can lead to a high degree of isomerization (up to 79.9% Z-isomers) at relatively mild conditions (60°C), with minimal degradation of the lycopene molecule. mdpi.com

Titanium Dioxide (TiO₂) Nanoparticles: Heterogeneous catalysis using iodine-doped titanium dioxide (I-TiO₂) nanoparticles has emerged as a highly efficient method for lycopene isomerization. nih.gov This technique combines the catalytic activity of iodine with a solid support, allowing for easy separation of the catalyst from the reaction mixture. Refluxing an (all-E)-lycopene solution in ethyl acetate with an I-TiO₂ catalyst at 75°C for two hours resulted in a total Z-isomer ratio exceeding 78%. nih.gov

DCA (Decanoic Acid): While various catalysts have been explored, specific literature detailing the use of DCA (decanoic acid) for (15Z)-lycopene isomerization is not prominently featured in recent major studies. However, the general principle of acid catalysis suggests that protonation of the polyene chain could facilitate isomerization, a mechanism shared by other acidic catalysts.

Table 1: Efficiency of Various Catalysts in Lycopene Isomerization

| Catalyst | Conditions | Total Z-Isomer Yield | Reference |

| Iron(III) Chloride | 60°C, 3 hours | 79.9% | mdpi.com |

| Iodine-doped TiO₂ | 75°C, 2 hours (in ethyl acetate) | >78% | nih.gov |

Radical-Induced Isomerization

Free radicals can induce the isomerization of lycopene. Studies investigating the interaction of lycopene with radicals, such as those generated from ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), show that these species can trigger the conversion between E and Z forms. biocrick.comacs.orgresearchgate.net The mechanism likely involves the transient formation of a carotenoid radical cation. This intermediate species has a lower energy barrier for rotation around the carbon-carbon double bonds compared to the neutral molecule, thereby facilitating isomerization. biocrick.comacs.org

Similarly, singlet oxygen, a high-energy form of oxygen, can also promote isomerization, potentially through radical pathways. biocrick.comresearchgate.net Research has shown that reactions involving singlet oxygen can generate various lycopene Z-isomers. biocrick.com This process is relevant in understanding the stability and transformation of lycopene in both food systems and biological environments where oxidative stress and radical species are present. tomatonews.com

Theoretical and Computational Investigations of Isomerization

Computational chemistry provides valuable insights into the mechanisms of lycopene isomerization, offering a molecular-level understanding of the stability of different isomers and the energy requirements for their interconversion. nii.ac.jptandfonline.com

Quantum Chemical Approaches to Energy Levels and Conformer Stabilities

Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to calculate the geometric structures and relative energies of lycopene isomers. tandfonline.comtandfonline.com These theoretical studies consistently show that the (all-E)-isomer is the most stable form, possessing the lowest ground-state energy. nii.ac.jp

The relative potential energy of the mono-Z-isomers has been calculated to follow a specific order. nii.ac.jp Among the central isomers, (15Z)-lycopene is found to have the highest relative potential energy, making it one of the least stable mono-Z-isomers. nii.ac.jp This inherent instability contributes to its lower abundance in thermally equilibrated mixtures compared to other isomers like (5Z)-lycopene. nii.ac.jp

Table 2: Calculated Relative Stabilities of Lycopene Isomers

| Isomer | Relative Potential Energy (vs. all-E) | Relative Stability | Reference |

| (all-E) | Lowest | Highest | nii.ac.jp |

| (5Z) | Low (similar to all-E) | High | nii.ac.jp |

| (9Z) | Higher | Moderate | nii.ac.jp |

| (13Z) | Higher still | Low | nii.ac.jp |

| (15Z) | Highest | Lowest | nii.ac.jp |

Activation Energies for (15Z)-Lycopene Isomerization Pathways

While (15Z)-lycopene is relatively unstable, computational models have revealed that the energy barrier to form it from the (all-E) isomer is surprisingly low. The activation energy (Ea) is the minimum energy required to initiate the isomerization reaction. Theoretical calculations have established an order for the activation energies for the formation of different mono-Z-isomers from (all-E)-lycopene. nii.ac.jp

The calculated order for the activation energy is: (5Z)- > (9Z)- > (13Z)- > (15Z)-lycopene nii.ac.jp

This indicates that the isomerization to (15Z)-lycopene requires the lowest activation energy among these isomers. nii.ac.jp This kinetic favorability explains why (15Z)-lycopene, despite its high potential energy and low thermodynamic stability, can be formed relatively easily during processing, such as heating. nii.ac.jp The low activation barrier allows for its formation, even though its instability means it may readily convert back to the more stable E-form or other Z-isomers under prolonged exposure to energy. nii.ac.jp

Advanced Analytical Methodologies and Spectroscopic Characterization of 15z Lycopene

Chromatographic Techniques for Isomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the separation and quantification of lycopene (B16060) isomers. The choice of stationary phase, particularly the column, is critical for achieving the desired resolution.

C30 columns are widely recognized for their superior ability to resolve geometric isomers of carotenoids, including lycopene. researchgate.netcabidigitallibrary.orgresearchgate.net Their unique polymeric phase provides enhanced shape selectivity, which is crucial for separating structurally similar isomers. researchgate.net While C18 columns are also utilized, they generally offer less resolution for complex mixtures of lycopene isomers compared to C30 columns. researchgate.netsciencepublishinggroup.comresearchgate.net The separation of (all-E)-lycopene and its nine cis-isomers has been successfully achieved using a C30 column. researchgate.net

The mobile phase composition is another critical factor. Gradient elution systems, often involving mixtures of solvents like methanol, methyl tert-butyl ether (MTBE), and water, are commonly employed to achieve optimal separation on C30 columns. cabidigitallibrary.orgimrpress.com For instance, a gradient program with methanol, MTBE, and water has been used to separate five geometrical isomers of lycopene on a C30 column. imrpress.com Similarly, a mobile phase of n-butanol-acetonitrile-methylene chloride has been used to resolve all-trans-lycopene and nine of its cis-isomers on a C30 column. researchgate.net

Normal-phase HPLC (NP-HPLC) has proven effective in separating various lycopene isomers. nii.ac.jpnih.govresearchgate.net This technique typically employs a non-polar mobile phase, such as hexane (B92381), often with a small percentage of a modifier like N,N-diisopropylethylamine (DIPEA), and a polar stationary phase. nii.ac.jp NP-HPLC has been instrumental in the clear separation of (all-E)-, (5Z)-, (9Z)-, (13Z)-, and (15Z)-lycopene from other Z-isomers. nii.ac.jp However, traditional NP-HPLC methods have sometimes been insufficient for the distinct separation of (13Z)- and (15Z)-isomers. nii.ac.jp

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of lycopene isomers. cabidigitallibrary.orgresearchgate.nettandfonline.com This method utilizes a non-polar stationary phase, such as a C18 or C30 column, and a polar mobile phase. cabidigitallibrary.orgresearchgate.net C30 columns are particularly effective in RP-HPLC for resolving various lycopene isomers. cabidigitallibrary.orgacs.org Mobile phases in RP-HPLC for lycopene analysis often consist of mixtures of solvents like methanol, MTBE, and water. tandfonline.comacs.org For example, a gradient elution with these solvents on a C30 column has been successfully used to separate lycopene isomers. tandfonline.com

A significant challenge in the chromatographic analysis of lycopene is the effective separation of the (13Z)- and (15Z)-isomers. nii.ac.jp Their structural similarity and similar polarities make their resolution difficult. While improved normal-phase HPLC methods have shown success in separating these isomers, traditional protocols have often struggled to achieve baseline separation. nii.ac.jp The co-elution or partial overlap of these isomers can lead to inaccurate quantification and identification. Researchers have explored various chromatographic conditions, including different column temperatures and mobile phase compositions, to enhance the separation between (13Z)- and (15Z)-lycopene. nii.ac.jp For instance, it was noted that while higher column temperatures improved the separation between (13Z)- and (15Z)-lycopene, it could worsen the separation of other isomers. nii.ac.jp

High-Performance Liquid Chromatography (HPLC) with C30 and C18 Columns

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation and characterization of (15Z)-lycopene.

NMR spectroscopy provides detailed information about the molecular structure of lycopene isomers, allowing for the definitive assignment of the (Z)-double bond position. imrpress.comnih.govnih.gov The chemical shifts (δ) and coupling constants (J) of protons and carbons are highly sensitive to the geometric configuration of the molecule. uni-jena.de

¹H NMR spectroscopy is fundamental for identifying the protons adjacent to the Z-double bond. The chemical shifts of these protons are significantly different from those in the (all-E)-isomer. tandfonline.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons involved in and adjacent to the Z-double bond are particularly diagnostic for identifying the (15Z)-isomer. nih.govnih.gov

2D NMR techniques are crucial for assigning the complex NMR spectra of lycopene isomers. imrpress.comuni-jena.de

gCOSY (gradient-selected Correlation Spectroscopy) helps to identify scalar-coupled protons, typically those on adjacent carbons, which is essential for tracing the connectivity of the proton spin systems. imrpress.comuzh.choxinst.com

TOCSY (Total Correlation Spectroscopy) extends the correlations beyond directly coupled protons to reveal entire spin systems of coupled protons within a molecule. imrpress.comuzh.ch

TROESY (Transverse Rotating-frame Overhauser Effect Spectroscopy) is a 2D NMR experiment that detects through-space correlations between protons that are close to each other, which is valuable for determining the stereochemistry around the double bonds. imrpress.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing carotenoid isomers, including (15Z)-lycopene, by analyzing the electronic transitions within the conjugated polyene system, which acts as the chromophore. rsc.org The position (λmax) and shape of the absorption spectrum are highly sensitive to the geometry of the conjugated double bonds.

(15Z)-lycopene, like other lycopene isomers, exhibits a characteristic three-peaked absorption spectrum in the visible region. journalcra.com However, the presence of the central cis-bond in the (15Z)-isomer introduces steric hindrance, which slightly alters the planarity of the chromophore. This results in distinct spectral features compared to the all-trans counterpart. A notable characteristic of cis-isomers, including (15Z)-lycopene, is the appearance of a "cis-peak" in the near-UV region, typically around 360 nm. wikipedia.orgthescipub.com The intensity of this peak is indicative of the cis-configuration.

Research has shown that the λmax values for lycopene isomers are solvent-dependent. nih.govacs.org For instance, in a chloroform:ethanol (1:20) mixture, lycopene from red guava, which contains various isomers, showed absorption maxima at 501, 471, and 444 nm. nih.gov In hexane, typical λmax values for lycopene are observed at approximately 443, 471, and 502 nm. wikipedia.org The specific λmax values for (15Z)-lycopene have been reported in various studies, often in comparison with other isomers. For example, one study identified (15Z)-lycopene alongside other isomers from Brazilian red guavas using UV-visible spectroscopy among other methods. nih.gov Another study on the thermal isomerization of (all-E)-lycopene also characterized the resulting (15Z)-isomer using UV-Vis spectroscopy. thescipub.com

The ratio of the height of the main absorption peak to the height of the cis-peak can provide further structural information. For (15Z)-isomers of carotenoids, this ratio is typically at its highest. imrpress.com

Table 1: UV-Vis Absorption Maxima (λmax) of Lycopene Isomers in Hexane

| Isomer | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Cis-peak (nm) |

| all-trans-Lycopene | 502 | 471 | 443 | Not prominent |

| (9Z)-Lycopene | 490 | 461 | 432 | 360 |

| (13Z)-Lycopene | 488 | 460 | 430 | 370 |

| (15Z)-Lycopene | ~497 | ~466 | ~438 | ~361 |

Note: The exact λmax values for (15Z)-lycopene can vary slightly between different studies and solvent systems. The data presented is a representative compilation.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of (15Z)-lycopene and for distinguishing it from other isomers through fragmentation analysis. The molecular formula of lycopene is C₄₀H₅₆, giving it a molecular weight of 536.85 g/mol . mdpi.com In mass spectrometry, lycopene isomers typically show a molecular ion peak [M]⁺ or a quasimolecular ion [M+H]⁺ at m/z 536 or 537, respectively. imrpress.comacs.org

While all lycopene isomers share the same molecular mass, their fragmentation patterns under techniques like collision-induced dissociation (CID) can differ, allowing for their differentiation. nih.govresearchgate.net Specifically, (13Z)- and (15Z)-lycopene isomers are characterized by a distinctive loss of a methyl group (15 Da), resulting in a fragment ion at m/z 521 from the molecular ion at m/z 536. researchgate.netresearchgate.netresearchgate.net This fragmentation is a key marker for identifying these specific cis-isomers. In contrast, other isomers may exhibit different primary fragmentation pathways. For example, some studies have noted that 5-cis-lycopene (B3060890) can produce an additional fragment at m/z 309. researchgate.net

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. For instance, the calculated mass for the [M+H]⁺ ion of lycopene (C₄₀H₅₇) is 537.4460, and experimental values are expected to be very close to this. acs.orgacs.org The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly effective for separating the different isomers before they enter the mass spectrometer, enabling individual analysis of their fragmentation patterns. researchgate.netresearchgate.net

Table 2: Characteristic Mass Spectrometry Fragments for Lycopene Isomers

| Isomer | Molecular Ion (m/z) | Key Fragment Ion(s) (m/z) | Characteristic Neutral Loss |

| all-trans-Lycopene | 536/537 | 467, 444, 375, 269 | - |

| (15Z)-Lycopene | 536/537 | 521 | 15 (CH₃) |

| (13Z)-Lycopene | 536/537 | 521 | 15 (CH₃) |

| (5Z)-Lycopene | 536/537 | 309 | 227 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups and vibrational modes within the (15Z)-lycopene molecule. The infrared spectrum of lycopene contains characteristic bands that can help in its identification and in distinguishing between different isomers. nih.govuni-plovdiv.bg

The FTIR spectra of carotenoids are complex, but certain regions are particularly informative. The C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. mdpi.com Specifically, bands around 2920 cm⁻¹ and 2850 cm⁻¹ are associated with the asymmetric and symmetric stretching of CH₂ and CH₃ groups, respectively. cgiar.org

A key diagnostic band for trans-disubstituted double bonds (–CH=CH–) in the polyene chain of carotenoids is the out-of-plane C-H bending mode, which appears around 959-960 cm⁻¹. nih.govmdpi.com The intensity and exact position of this band can be affected by the isomerization from all-trans to cis forms. While theoretical differences between the FTIR spectra of all-trans-lycopene and its cis-isomers have been reported, experimental differentiation can be subtle. nih.gov For instance, some theoretical spectra of 5-cis-lycopene and 13-cis-lycopene (B82249) lack signs at 2931 cm⁻¹ and 1233 cm⁻¹, respectively, which are present in the all-trans isomer. nih.gov

The "fingerprint region" of the FTIR spectrum (typically 1500-500 cm⁻¹) contains a wealth of information from various bending and stretching vibrations, including C-C stretching and C-H angular modes, which contribute to the unique spectral pattern of each isomer. mdpi.comresearchgate.net For example, a band at 1424-1426 cm⁻¹ can be assigned to the -C-H- (CH₂) bending vibration from the methylene (B1212753) of carotenoids like lycopene. uni-plovdiv.bg

Table 3: Selected FTIR Absorption Bands for Lycopene

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~2927-2916 | Asymmetric C-H stretching (CH₂, CH₃) | nih.govmdpi.com |

| ~2856-2846 | Symmetric C-H stretching (CH₂, CH₃) | nih.govmdpi.com |

| ~1633 | Alkenyl C=C stretching | mdpi.com |

| ~1426-1424 | -C-H- (CH₂) bending vibration | uni-plovdiv.bg |

| ~960-959 | Out-of-plane C-H bending (trans-disubstituted alkene) | nih.govmdpi.com |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules, measuring the differential absorption of left- and right-circularly polarized light. rsc.org While the (15Z)-lycopene molecule itself is achiral and therefore does not exhibit a CD spectrum, the technique becomes highly relevant when studying the aggregation of carotenoids or their interactions with other chiral molecules. researchgate.netoup.com

When carotenoids like (15Z)-lycopene self-assemble into aggregates in certain solvent systems (e.g., hydrated polar solvents), they can form supramolecular structures with a specific chirality. researchgate.net This induced chirality results in a measurable CD signal. The shape and sign of the CD spectrum can provide detailed insights into the three-dimensional arrangement of the lycopene molecules within the aggregate, such as whether they form "card-pack" (H-type) or "head-to-tail" (J-type) assemblies. researchgate.net

Furthermore, CD spectroscopy has been instrumental in establishing the absolute configuration of naturally occurring chiral carotenoids by comparing their spectra with those of known standards. rsc.orgnih.gov Although (15Z)-lycopene lacks chiral centers, its isolation from natural sources often involves co-extraction with other carotenoids that are chiral. nih.gov In such contexts, CD spectroscopy is part of the comprehensive characterization of the entire carotenoid profile of a sample. nih.govebi.ac.uk Studies have utilized CD spectroscopy, alongside other methods like NMR and MS, to elucidate the structures of various carotenoids isolated from natural sources like red guavas, which included (15Z)-lycopene. nih.gov

Biological Activities and Molecular/cellular Mechanisms of 15z Lycopene in in Vitro and Animal Models

Antioxidant Mechanisms

The antioxidant properties of lycopene (B16060), a carotenoid abundant in tomatoes and other red fruits, are well-documented. nih.govfrontiersin.org Its unique structure, characterized by a long chain of conjugated double bonds, allows it to effectively neutralize reactive oxygen species (ROS). frontiersin.orgmdpi.com While the all-trans isomer is the most common form in nature, the cis-isomers, including (15Z)-lycopene, have garnered significant interest due to their presence in processed tomato products and human tissues. frontiersin.orgnih.gov Emerging research suggests that the specific isomeric form of lycopene influences its biological activity.

Singlet Oxygen Quenching Efficacy

(15Z)-Lycopene demonstrates notable efficacy in quenching singlet oxygen, a highly reactive form of oxygen implicated in cellular damage. The mechanism primarily involves a physical quenching process where the excited singlet oxygen is deactivated to its ground triplet state without the consumption of the lycopene molecule. researchgate.netmdpi.com This process is facilitated by the close energy levels between lycopene and singlet oxygen, allowing for efficient energy transfer. researchgate.netrsc.org

Studies comparing different lycopene isomers have shown that while all-trans-lycopene is a potent singlet oxygen quencher, cis-isomers also exhibit significant activity. mdpi.com The quenching process involves the exchange of two electrons with different spins between lycopene and singlet oxygen. researchgate.net Theoretical studies using density functional theory support the spontaneity of this quenching process. researchgate.netrsc.org The presence of (15Z)-lycopene has been observed to be predominant under certain storage conditions, such as in the presence of light, suggesting its stability and potential role in protecting against photo-oxidative damage.

Free Radical Scavenging Capabilities (e.g., ABTS radicals)

Research indicates that various cis-isomers of lycopene, including (5Z)-, (9Z)-, and (13Z)-lycopene, exhibit comparable or even superior free radical scavenging activity to the all-trans isomer in certain assays. ebi.ac.ukacs.org Specifically, in assays involving the bleaching of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, no significant differences were found between the all-trans and several cis-isomers, suggesting similar electron-transfer-based antioxidant mechanisms. ebi.ac.ukacs.org

However, when scavenging peroxyl radicals, cis-isomers have demonstrated higher activity. ebi.ac.uk This enhanced capability of cis-isomers could be attributed to their structural conformation, which may facilitate better interaction with free radicals within biological membranes.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GPx, CAT, GSH) in Cellular and Animal Models

(15Z)-Lycopene, along with other lycopene isomers, has been shown to indirectly exert its antioxidant effects by modulating the body's own defense systems. This includes enhancing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). frontiersin.orgmdpi.comreoxcare.com It also influences the levels of glutathione (GSH), a critical non-enzymatic antioxidant. semanticscholar.orgmdpi.com

In various animal models, lycopene administration has been observed to increase the activity of these enzymes in different tissues, including the liver, heart, and kidneys, thereby protecting against oxidative stress induced by various toxins and pathological conditions. frontiersin.orgmdpi.comsemanticscholar.orgmdpi.com For instance, in rats with hypercholesterolemia, lycopene treatment led to increased activities of SOD, CAT, GPx, and glutathione reductase (GR). mdpi.com Similarly, in mice with liver damage, lycopene increased the levels of total glutathione and catalase activity. mdpi.com These findings suggest that lycopene helps to bolster the endogenous antioxidant network, providing a more robust defense against oxidative damage.

Table 1: Effect of Lycopene on Endogenous Antioxidant Enzymes in Animal Models

| Animal Model | Tissue | Lycopene Effect | Reference |

| Hypercholesterolemic Rats | Heart, Kidney | Increased SOD, CAT, GPx, GR activity | mdpi.com |

| Mice with Liver Damage | Liver | Increased total GSH and CAT activity | mdpi.com |

| Diabetic Rats | Kidney | Increased SOD and CAT activity (in combination with insulin) | mdpi.com |

| Rats with Myocardial Inflammation | Heart | Increased SOD activity and GSH levels | mdpi.com |

| Mice with Parkinson's Disease | Striatum | Increased GPx, SOD, and CAT activity; restored GSH levels | semanticscholar.org |

Activation of the Nrf2 Signaling Pathway

A key mechanism through which (15Z)-lycopene and other lycopene isomers enhance the endogenous antioxidant defense is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.govfrontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govfrontiersin.orgnih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgnih.gov Upon exposure to oxidative stress or certain bioactive compounds like lycopene, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. nih.govnih.gov This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). frontiersin.orgnih.gov

Studies have demonstrated that lycopene can induce the nuclear translocation of Nrf2 and subsequent activation of its downstream targets in various models, including those of kidney injury and Alzheimer's disease. nih.govnih.govrsc.org This activation of the Nrf2 pathway is a critical component of lycopene's protective effects against oxidative stress-induced cellular damage. nih.govnih.gov

Protection Against Lipid Peroxidation and Oxidative DNA Damage in in vitro and Animal Studies

The accumulation of oxidative damage to lipids and DNA is a hallmark of many chronic diseases. (15Z)-Lycopene and other lycopene isomers have demonstrated a protective effect against both lipid peroxidation and oxidative DNA damage in numerous studies. usda.govnih.gov

In cell culture experiments, lycopene supplementation has been shown to significantly reduce induced lipid peroxidation, as measured by thiobarbituric acid reactive substances (TBARS). nih.gov Furthermore, lycopene has been found to decrease the levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), a marker of oxidative DNA damage. nih.govmedindia.net

Animal studies have corroborated these findings, showing that lycopene can lower levels of malondialdehyde (MDA), a product of lipid peroxidation, in various tissues. frontiersin.orgmdpi.com By scavenging free radicals and bolstering antioxidant defenses, lycopene helps to preserve the integrity of cellular membranes and genetic material. frontiersin.orgdergipark.org.tr

Anti-inflammatory Mechanisms

Chronic inflammation is a key contributor to a wide range of diseases. Lycopene, including its (15Z)-isomer, exerts anti-inflammatory effects through multiple molecular pathways. eajm.orgnih.govnih.gov A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. frontiersin.orgnih.govmdpi.com

Lycopene has been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.govmdpi.com It also downregulates the expression of other inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). eajm.orgmdpi.com

Furthermore, lycopene can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response. frontiersin.orgnih.gov By interfering with these key signaling cascades, lycopene helps to dampen the inflammatory process at a molecular level. frontiersin.orgnih.gov

Table 2: Anti-inflammatory Effects of Lycopene and Associated Mechanisms

| Model | Key Findings | Mechanism | Reference |

| Macrophages | Inhibition of pro-inflammatory cytokine and chemokine formation. | - | scielo.br |

| Endothelial Cells | Inhibition of TNF-α activation. | Upregulation of HO-1 via Nrf2 pathway. | nih.gov |

| Rat Model of Uveitis | Reduced production of TNF-α, NO, and IL-6. | Inhibition of NF-κB transcriptional activity. | scielo.br |

| Mice with Neuroinflammation | Reduced neuroinflammation. | Regulation of MAPK, NF-κB, and Nrf2 signaling pathways. | frontiersin.org |

| Rats with Hypercholesterolemia | Decreased levels of TNF-α, IL-6, and NF-κB. | - | semanticscholar.org |

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α) in Cellular and Animal Models

(15Z)-Lycopene has demonstrated significant anti-inflammatory activity by reducing the production of key pro-inflammatory cytokines in various cellular and animal models. Research has shown that lycopene can effectively decrease the levels of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). wjarr.comeajm.orgpreprints.org These cytokines are pivotal in initiating and amplifying inflammatory responses.

In cellular models, such as macrophage cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS), lycopene treatment has been observed to suppress the gene expression and secretion of these pro-inflammatory cytokines. eajm.orgmdpi.com For instance, in RAW 264.7 macrophage cells, lycopene was found to inhibit the production of TNF-α and IL-6. eajm.orgmdpi.com Similar effects have been noted in other cell types, including prostate cancer cells and peripheral blood mononuclear cells. eajm.org

Animal studies have further substantiated these in vitro findings. In models of induced inflammation, such as those using LPS in mice, lycopene administration has led to a significant reduction in the systemic levels of IL-1β, IL-6, and TNF-α. wjarr.compreprints.orgnih.gov This downregulation of pro-inflammatory cytokines is a crucial mechanism through which (15Z)-lycopene exerts its protective effects against inflammatory conditions. mdpi.comfrontiersin.orgsemanticscholar.org The modulation of these cytokines suggests a potential role for (15Z)-lycopene in mitigating chronic inflammatory diseases. mdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2) in Cellular and Animal Models

(15Z)-Lycopene has been shown to inhibit the expression and activity of key pro-inflammatory mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.govnih.gov These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.

In various in vitro studies using cell lines such as RAW 264.7 macrophages, lycopene has demonstrated the ability to suppress the expression of both iNOS and COX-2 when stimulated by inflammatory agents like lipopolysaccharide (LPS). mdpi.comnih.gov This inhibition leads to a subsequent decrease in the production of NO. nih.gov For example, studies have shown that lycopene can reduce LPS-induced NO production in a dose-dependent manner. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, ERK, p38) in Cellular and Animal Models

(15Z)-Lycopene exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which encompass extracellular signal-regulated kinase (ERK) and p38 MAPK. mdpi.comnih.govsci-hub.se These pathways are central to the regulation of inflammatory gene expression.

Lycopene has been shown to inhibit the activation of NF-κB, a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. wjarr.comfrontiersin.orgsemanticscholar.org It achieves this by preventing the degradation of the inhibitor of NF-κB (IκB), thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus. preprints.orgnih.gov

Furthermore, lycopene can modulate the MAPK signaling cascades. mdpi.com Studies have indicated that lycopene can suppress the phosphorylation, and thus the activation, of ERK and p38 MAPK in response to inflammatory stimuli. nih.govsci-hub.se The p38 MAPK pathway, in particular, is involved in the production of inflammatory mediators and is a target for the anti-inflammatory actions of lycopene. nih.govnih.govoncotarget.com By interfering with these signaling pathways, (15Z)-lycopene can effectively dampen the inflammatory response at a molecular level. frontiersin.orgwaocp.org

Cellular Regulatory Mechanisms

Impact on Cell Cycle Progression and Apoptosis Induction in Cancer Cell Lines

(15Z)-Lycopene has been shown to influence cell cycle progression and induce apoptosis in various cancer cell lines, suggesting its potential as a chemopreventive agent. nih.govnih.gov

Research indicates that lycopene can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. mdpi.com For instance, in some cancer cell lines, lycopene treatment has led to an arrest in the G0/G1 phase of the cell cycle. nih.gov This is often accompanied by a decrease in the levels of cyclins, such as cyclin D1, and an increase in the expression of cell cycle inhibitors like p21 and p53. mdpi.comresearchgate.net In other instances, lycopene has been observed to cause an increase in the population of cells in the G2/M phase. nih.gov

In addition to its effects on the cell cycle, lycopene can also induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is achieved through the modulation of apoptosis-related proteins. Studies have demonstrated that lycopene can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio can lead to the activation of caspases, which are key executioners of apoptosis. mdpi.com

Table 1: Effect of (15Z)-Lycopene on Cell Cycle and Apoptosis in Cancer Cell Lines

| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes |

|---|---|---|---|

| LNCaP (Prostate) | G2/M arrest. nih.gov | Induction of apoptosis. nih.gov | Decrease in S-phase cells. nih.gov |

| Primary Prostate Cancer | G0/G1 arrest. nih.gov | Induction of apoptosis. nih.gov | Altered Bax and Bcl-2 expression. nih.gov |

| Various Cancer Cells | G0/G1 to S phase abrogation. mdpi.com | Induction of apoptosis. mdpi.com | Decreased cyclin D1, increased p53 and p21. mdpi.com |

Influence on Gap Junction Communication in vitro

(15Z)-Lycopene has been found to enhance gap junctional communication (GJC) between cells, a process that is often disrupted in cancer cells. selleckchem.comfamecancermuseum.com Gap junctions are intercellular channels that allow for the direct passage of small molecules and ions between adjacent cells, playing a crucial role in maintaining tissue homeostasis.

Studies have shown that lycopene can upregulate the expression of connexin 43 (Cx43), a key protein that forms gap junctions. famecancermuseum.com In human oral tumor cells (KB-1), treatment with lycopene resulted in a significant increase in both the transcription and expression of Cx43. famecancermuseum.com This upregulation of Cx43 was associated with an enhanced GJC, as measured by dye transfer assays. famecancermuseum.com

The ability of (15Z)-lycopene and its oxidation products to stimulate GJC is considered a potential mechanism for its cancer-preventive activities. nih.govresearchgate.net By restoring or enhancing cell-to-cell communication, lycopene may help to control cell growth and proliferation, thereby counteracting the neoplastic phenotype. famecancermuseum.com

Regulation of Phase I and Phase II Detoxifying Enzymes in Animal Models

(15Z)-Lycopene has been shown to modulate the activity of phase I and phase II detoxifying enzymes, which are critical for metabolizing and eliminating carcinogens and other toxic compounds. researchgate.netmdpi.com

Phase I enzymes, such as certain cytochrome P450 enzymes, are often involved in the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. While the direct inhibitory effects of (15Z)-lycopene on specific phase I enzymes are still being elucidated, its primary impact appears to be on the induction of phase II enzymes.

Lycopene has been demonstrated to induce the expression of phase II detoxifying enzymes, which play a protective role by conjugating and facilitating the excretion of harmful substances. nih.govnih.gov This induction is often mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov When activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various phase II enzymes, including glutathione-S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comfrontiersin.orgnih.gov

Interactions with Other Carotenoids in Model Systems

In controlled laboratory settings, the interactions between different carotenoids can elucidate their synergistic, antagonistic, or protective effects. The presence of one carotenoid can significantly influence the stability, isomerization, and degradation pathways of another, particularly under conditions of oxidative stress. Understanding these interactions is crucial for interpreting their biological activities.

Influence on β-Carotene Isomerization and Degradation in Quenching Studies

Research investigating the influence of lycopene on the stability of β-carotene has revealed a significant protective effect, particularly during the quenching of reactive oxygen species (ROS) and other radicals. acs.orgresearchgate.net Studies utilizing model systems where carotenoids are exposed to singlet oxygen or free radicals demonstrate that lycopene can inhibit both the isomerization and degradation of β-carotene. acs.orgresearchgate.net

In experiments where β-carotene and lycopene were incubated with a chemical that produces singlet oxygen (in situ), specific patterns of β-carotene isomerization were observed. acs.orgbiocrick.comresearcher.life At lower concentrations of singlet oxygen, the formation of (13Z)-β-carotene and (15Z)-β-carotene was favored. acs.orgresearchgate.netbiocrick.com However, at higher concentrations, the formation of (9Z)-β-carotene became more prominent. acs.orgresearchgate.netbiocrick.com

Further studies on mixtures of β-carotene and lycopene exposed to both singlet oxygen and ABTS-radicals confirmed this protective role. acs.orgbiocrick.comresearcher.life A distinct sequence of events was observed: as long as lycopene was present in the mixture, the isomerization of β-carotene was almost completely suppressed. acs.orgresearchgate.netbiocrick.com Only after the lycopene was substantially depleted did the significant formation of (13Z)-, (9Z)-, and (15Z)-β-carotene begin. acs.orgresearchgate.netbiocrick.com This protective effect is attributed to the different quenching mechanisms of the two carotenoids; lycopene predominantly undergoes chemical quenching, while β-carotene favors physical quenching. acs.orgbiocrick.comresearcher.life Lycopene's higher reactivity and ability to scavenge radicals effectively shields β-carotene from isomerization and oxidative breakdown. researchgate.net

These laboratory findings may explain observations in natural food sources, where fruits and vegetables containing lycopene often exhibit higher ratios of (all-E)-β-carotene to (9Z)-β-carotene. acs.orgbiocrick.com

Table 1: Influence of Lycopene on β-Carotene Isomerization and Degradation in the Presence of Singlet Oxygen and Radicals

| Experimental Condition | Observed Effect on β-Carotene in the Absence of Lycopene | Observed Effect on β-Carotene in the Presence of Lycopene | Reference |

| Low Singlet Oxygen Concentration | Preferential formation of (13Z)- and (15Z)-β-carotene. | Isomerization progress is similar but the degradation of (all-E)-β-carotene is retarded. | acs.orgresearchgate.netbiocrick.com |

| High Singlet Oxygen Concentration | Formation of (9Z)-β-carotene is prominent. | Decreased formation of (9Z)-β-carotene. | acs.orgresearchgate.netbiocrick.com |

| Mixture with ABTS-Radicals | Isomerization and degradation of β-carotene occurs. | Isomerization of β-carotene is inhibited until lycopene is depleted. | acs.orgbiocrick.comresearcher.life |

Stability, Degradation, and Preservation Research of 15z Lycopene

Factors Influencing (15Z)-Lycopene Stability

Thermal Stability and Degradation Kinetics

The table below summarizes the degradation rate constants of lycopene (B16060) at different temperatures, illustrating the acceleration of degradation with increasing heat.

| Temperature (°C) | Degradation Rate Constant (min⁻¹) | Reference |

| 100 | 2.4 x 10⁻³ | cabidigitallibrary.org |

| 115 | 4.3 x 10⁻³ | cabidigitallibrary.org |

| 130 | 1.52 x 10⁻² | cabidigitallibrary.org |

| 145 | 3.32 x 10⁻² | cabidigitallibrary.org |

This table demonstrates the first-order degradation kinetics of lycopene at various temperatures.

Light Sensitivity and Photo-Degradation

Exposure to light is another critical factor that instigates the degradation and isomerization of lycopene. redalyc.orgusda.gov Light can induce the isomerization of all-E-lycopene to its various cis-isomers, including (15Z)-lycopene. redalyc.orgusda.gov While light-induced isomerization can be a method to generate Z-isomers, it also promotes their degradation. acs.org

Studies have shown that light exposure leads to a decrease in all-trans-lycopene and its cis-isomers. redalyc.org The degradation is more pronounced in the presence of light compared to storage in darkness. redalyc.org In one study, during light storage of tomato juice, (13Z)- and (15Z)-lycopene were the most abundant isomers at 4°C and 25°C. researchgate.net However, prolonged exposure can lead to the degradation of these isomers. redalyc.org The combination of light and oxygen is particularly detrimental. redalyc.org

Susceptibility to Oxidation (Oxygen, Metals, Enzymes)

Oxygen: Increased exposure to oxygen, particularly in dehydrated products with a larger surface area, leads to accelerated oxidation. tomatonews.comacs.org The degradation rate of lycopene has been shown to follow first-order kinetics in relation to dissolved oxygen consumption. researchgate.net

Metals: Transition metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the oxidation of lycopene. researchgate.netacs.org This metal-induced degradation is pH-dependent, being more severe in acidic conditions where the solubility of metals like iron is higher. acs.org

Enzymes: The presence of enzymes like lipoxygenase can also promote the oxidative degradation of lycopene. researchgate.net

Strategies for Enhancing (15Z)-Lycopene Stability in Research Applications

Given the inherent instability of (15Z)-lycopene, various strategies have been developed to protect it from degradation, thereby preserving its bioactivity for research and potential applications.

Micro- and Nano-Encapsulation Techniques

Encapsulation is a promising technique to enhance the stability of lycopene by creating a protective barrier against environmental factors like light, heat, and oxygen. acs.orgtomatonews.comnih.gov This process involves entrapping the lycopene within a core material. su.edu.pkscispace.com

Microencapsulation: This technique has been shown to significantly improve the stability of lycopene. tomatonews.com For example, microencapsulated tomato powder showed significantly less degradation after 56 days of storage compared to what would be expected for non-encapsulated lycopene. tomatonews.com

Nanoencapsulation: Operating at a smaller scale, nanoencapsulation offers similar protective benefits. su.edu.pkscispace.com Nano-emulsions and nanoparticles have been reported as suitable delivery systems for lycopene, improving its stability and solubility. nih.govmdpi.com Techniques such as spray-drying, spray-chilling, and electro-spraying have shown promising results for encapsulating lycopene. tomatonews.com Encapsulation can protect lycopene from extreme conditions, thus improving its stability and effectiveness. iieta.org Composites made with zinc and aluminum salts have also proven effective in encapsulating and stabilizing lycopene, enhancing its resistance to thermal degradation. jfrm.ru

The following table provides an overview of different encapsulation techniques and their impact on lycopene stability.

| Encapsulation Technique | Key Findings | References |

| Microencapsulation (Spray-drying) | Decreased degradation of total lycopene in tomato powders during storage. | tomatonews.com |

| Nano-emulsions | Suitable delivery systems for poorly soluble compounds like lycopene, enhancing stability. | mdpi.com |

| Chitosan-Alginate Nanocapsules | Protects lycopene from degradation under extreme conditions. | iieta.org |

| Zinc-Aluminum Layered Double Hydroxides | Enhanced resistance to thermal degradation and provided extended-release antioxidant activity. | jfrm.ru |